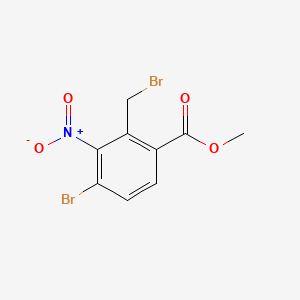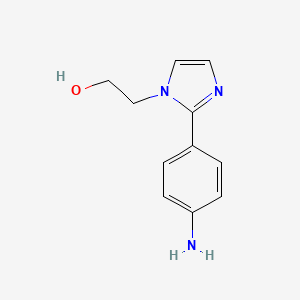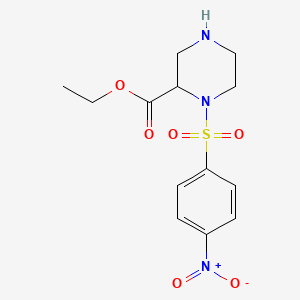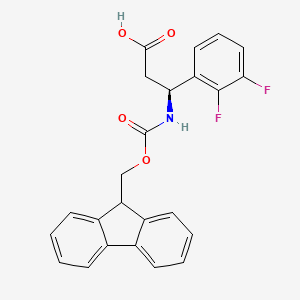
n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical applications. This compound is characterized by the presence of a tetrazole ring attached to an ethanamine moiety, with a methyl group on the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-5-aminotetrazole with ethylene oxide or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted tetrazoles .
Aplicaciones Científicas De Investigación
n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials and explosives.
Mecanismo De Acción
The mechanism of action of n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This interaction can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-5-aminotetrazole
- 5-Amino-1-methyl-1H-tetrazole
- N-Methyl-2-(1H-tetrazol-5-yl)ethanamine
Uniqueness
n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H9N5 |
|---|---|
Peso molecular |
127.15 g/mol |
Nombre IUPAC |
N-methyl-2-(2H-tetrazol-5-yl)ethanamine |
InChI |
InChI=1S/C4H9N5/c1-5-3-2-4-6-8-9-7-4/h5H,2-3H2,1H3,(H,6,7,8,9) |
Clave InChI |
INHXDXHRLDILRK-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=NNN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640171.png)








